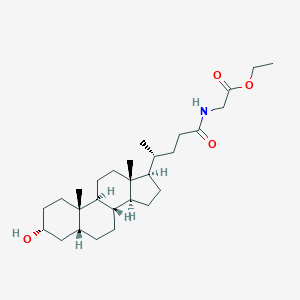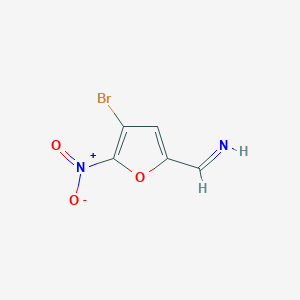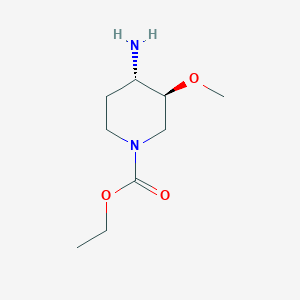
Dothiepin
Vue d'ensemble
Description
Dothiepin, also known as Dosulepin, is a tricyclic antidepressant (TCA) with pharmacodynamic properties primarily involving the inhibition of noradrenergic neurotransmission, possibly enhancing serotoninergic neurotransmission as well. Structurally related to amitriptyline, its therapeutic efficacy in depressive illness has been well-documented, showing comparability to other TCAs like amitriptyline, imipramine, and doxepin, among others. Unlike some TCAs, this compound is noted for having fewer anticholinergic side effects and not being associated with cardiotoxicity at therapeutic doses, making it an effective treatment for depressive symptoms with varying severity and coexisting anxiety (Lancaster & Gonzalez, 1989).
Synthesis Analysis
The synthesis of this compound involves dehydration of alcohol using acid catalysis, leading to the formation of E- and Z- isomers. Various acid catalysts have been used to study their effects on the formation of these isomers, with characterization achieved through HPLC and NMR, identifying the E-isomer as the major component in the synthesis process (Gopal et al., 2010).
Molecular Structure Analysis
This compound's molecular structure is characterized by its tricyclic core, contributing to its pharmacological activity. Studies have shown that its structure facilitates interactions with biological targets, such as bovine serum albumin and DNA bases, through hydrophobic and hydrogen bonding interactions, which are critical for its antidepressant effects. Spectroscopic, electrochemical, and molecular docking studies have provided insights into how this compound interacts at the molecular level, indicating changes in the structure of interacting molecules and shifts in electrochemical properties upon binding (Rajendiran & Thulasidhasan, 2016).
Chemical Reactions and Properties
Photochemical studies on this compound reveal its sensitivity to light, undergoing decomposition in aqueous solutions exposed to artificial or natural light. This decomposition leads to the formation of various products, including benzothiophene derivatives and sulphoxides, indicating the compound's photochemical instability. These reactions and the products formed are crucial for understanding the stability and storage conditions of this compound (Tammilehto & Torniainen, 1989).
Physical Properties Analysis
The physical properties of this compound, including its kinetic and thermogravimetric aspects, have been explored to understand its stability and behavior under various conditions. Kinetic spectrophotometric methods have been developed for its determination, highlighting the compound's interaction dynamics with other substances and its decomposition pathways under specific conditions (Taha, 2003). Additionally, thermogravimetric analysis of cobalt(II)-dothiepin complexes provides insights into the thermal degradation kinetics and the mechanism of decomposition, which is essential for the compound's formulation and application (Naik, Siddaramaiah, & Ramappa, 1999).
Chemical Properties Analysis
The chemical properties of this compound, particularly its interactions and complexation behavior with macrocyclic molecules like cyclodextrins, have been studied to assess its solubility and stability enhancements. These studies show the formation of inclusion complexes, altering the solubility and potentially the bioavailability of this compound. The interaction with cyclodextrins indicates a supramolecular host-guest relationship, crucial for the development of pharmaceutical formulations (Rajendiran, Sankaranarayanan, & Saravanan, 2014).
Applications De Recherche Scientifique
Activité antidépressive
La dothiepine est un antidépresseur tricyclique qui est structurellement lié à l'amitriptyline . L'activité antidépressive de la dothiepine est médiée par la facilitation de la neurotransmission noradrénergique par inhibition de la recapture et éventuellement aussi par l'augmentation de la neurotransmission sérotoninergique .
Traitement de la dépression
La dothiepine s'est avérée efficace dans le traitement de la dépression. Son efficacité thérapeutique est très similaire à celle de l'amitriptyline . Elle a été utilisée avec succès chez les patients hospitalisés et ambulatoires présentant des symptômes dépressifs de gravité variable et une anxiété coexistante .
Activité sédative/anxiolytique
La dothiepine s'est avérée avoir une activité sédative/anxiolytique similaire à celle de l'amitriptyline . Cela la rend utile dans le traitement des affections où l'anxiété est un élément majeur.
Dosage conductimétrique dans les formulations pharmaceutiques
Le chlorhydrate de dothiepine peut être dosé en utilisant une méthode titrimétrique simple basée sur le titrage du médicament avec les sels de potassium du trioxalato-ferrate (III), du trioxalato-chromate (III), du trioxalato-aluminate (III) et du trioxalato-cobaltate (III). Le point final peut être localisé conductimétriquement .
Dosage dans le plasma humain
Une méthode LC-MS pour le dosage de la dothiepine dans le plasma humain a été mise au point et validée . Cette méthode implique une extraction avec du n-hexane : 2-propanol (95 : 5) et une séparation sur une colonne Ultimate XB C18 .
Études de liaison aux récepteurs des neurotransmetteurs
La dothiepine a une faible affinité pour les adrénocepteurs α1 et α2 et les récepteurs de la sérotonine 5HT1 et 5HT2 . En comparaison avec d'autres antidépresseurs, la dothiepine a une affinité relativement élevée pour les récepteurs muscariniques de l'iléon de cobaye in vitro<a aria-label="1: this compound has low affinity at α1-and α2-adrenoceptors and serotonin 5HT1 and 5HT2-receptors1" data-citationid
Mécanisme D'action
Target of Action
Dothiepin, also known as Dosulepin, is a tricyclic antidepressant (TCA) that primarily targets the noradrenaline transporter (NAT) and the serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of noradrenaline and serotonin, respectively, from the synaptic cleft into presynaptic neurons .
Mode of Action
This compound acts by binding to NAT and SERT in an equipotent manner and inhibiting their reuptake activity . This inhibition increases the free levels of noradrenaline and serotonin at the synaptic cleft, enhancing neurotransmission . This compound also exhibits anticholinergic, antihistamine, and central sedative properties .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the noradrenergic and serotonergic neurotransmission pathway . By inhibiting the reuptake of noradrenaline and serotonin, this compound increases the availability of these neurotransmitters in the synaptic cleft, thereby potentiating their neurotransmission .
Pharmacokinetics
This compound undergoes extensive metabolism in the body. The absorption half-life is approximately 1.2 hours, the distribution half-life is around 2.6 hours, and the elimination half-life is about 22 hours . The apparent volume of distribution is 45 l/kg, and the oral clearance is 1.36 l kg-1 h-1 . These properties influence the bioavailability of this compound and its overall therapeutic effect .
Result of Action
The inhibition of noradrenaline and serotonin reuptake by this compound leads to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced noradrenergic and serotonergic neurotransmission, which is believed to alleviate symptoms of depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of this compound, potentially leading to drug interactions . Additionally, individual patient characteristics, such as age, liver function, and genetic factors, can also influence the pharmacokinetics and pharmacodynamics of this compound .
Safety and Hazards
Propriétés
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTUQLWOUWZIMZ-BOPFTXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873548 | |
| Record name | cis-Dothiepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
171-172 °C | |
| Record name | DOTHIEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.5 mg/L @ 25 °C /Estimated/ | |
| Record name | DOTHIEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.3X10-7 mm Hg @ 25 °C /Estimated/ | |
| Record name | DOTHIEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Dothiepin is a tricyclic antidepressant that is structurally related to amitriptyline. It appears that the antidepressant activity of dothiepin is mediated through facilitation of noradrenergic neurotransmission by uptake inhibition and possibly also by enhancement of serotoninergic neurotransmission. The overall therapeutic efficacy of dothiepin is very similar to that of amitriptyline. | |
| Record name | DOTHIEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
25627-38-7, 113-53-1 | |
| Record name | Dothiepin, Z- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025627387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Dothiepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dosulepin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOTHIEPIN, Z- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ377VWX9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DOTHIEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
55-57 °C, MW: 331.91; crystals from ethanol-ether; mp:218-221 °C; UV max (methanol): 232,260, 309 nm (log E 4.41, 3.97, 3.53) /Hydrochloride/ | |
| Record name | DOTHIEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















